molecular formula C10H16N2O4 B13459519 Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate

Cat. No.: B13459519
M. Wt: 228.24 g/mol
InChI Key: LXOOXGNHKNWNLH-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a cyano (-CN) group at the β-position and a methyl ester at the carboxyl terminus. This compound is structurally related to alanine derivatives, where the Boc group serves as a protective moiety for the amino group during synthetic processes. Its molecular formula is C₁₀H₁₅N₂O₄, with a molecular weight of 227.24 g/mol (estimated from the acid form in ). The cyano substituent confers electron-withdrawing properties, influencing reactivity in nucleophilic or catalytic reactions. It is commonly employed as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or bioactive molecules requiring controlled deprotection strategies .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)

InChI Key

LXOOXGNHKNWNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the cyano group at the 3-position of the propanoate backbone.
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) group.
  • Esterification of the carboxyl group to the methyl ester.

The Boc protection is a standard method to protect amino groups during multi-step syntheses, ensuring selectivity and stability under various reaction conditions.

Stepwise Preparation Approach

Starting Material Preparation

A common precursor is the amino acid derivative, such as L-alanine or its derivatives, which undergoes functional group transformations. The amino group is first protected by Boc to yield Boc-protected amino acid methyl esters.

Introduction of the Cyano Group

The cyano group at the 3-position can be introduced by nucleophilic substitution or Michael addition reactions involving activated alkynes or α,β-unsaturated esters. According to literature on nucleophilic conjugate additions to activated alkynes, solvents and bases significantly influence the reaction outcome and stereochemistry (E/Z isomer ratio).

Esterification

The carboxyl group is esterified to the methyl ester using standard esterification methods, often involving methanol and acid catalysts or methylating agents such as diazomethane or methyl iodide under basic conditions.

Specific Reported Synthetic Procedures

Boc Protection and Esterification

According to PubChem data for related compounds such as (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, the Boc protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane. Subsequent esterification to the methyl ester is performed either before or after Boc protection depending on the synthetic route.

Cyano Group Introduction via Michael Addition

The cyano group can be introduced through nucleophilic conjugate addition to activated alkynes or α,β-unsaturated nitriles. The choice of solvent affects the conversion and stereoselectivity of the reaction. For example, less polar solvents such as benzene favor high E-selectivity, whereas polar solvents like dimethyl sulfoxide (DMSO) favor Z-isomers.

Solvent Dielectric Constant Conversion (%) E/Z Ratio
Benzene (C6H6) 2.27 50 98/2
Chloroform (CHCl3) 4.81 96 97/3
Acetone 20.7 100 52/48
Acetonitrile (MeCN) 37.5 100 34/66
Dimethyl sulfoxide (DMSO) 46.7 100 22/78

This table illustrates how solvent polarity influences the reaction outcome and is critical in optimizing the synthesis of cyano-substituted amino acid esters.

Alternative Synthetic Routes via Patent Literature

Patent EP0300688A1 describes related esterification and substitution reactions involving methyl esters and nucleophilic reagents under controlled heating and purification steps. The use of triethylamine as a base and solvents such as dimethylformamide (DMF) is common.

Patent WO2012136504A1 describes a multi-step synthesis involving the preparation of Boc-protected amino acid derivatives and their conversion to esters using organic polar solvents such as ethyl acetate, dichloromethane, and methyl ethyl ketone. The processes emphasize temperature control (0–30°C for Boc protection, 50°C to reflux for subsequent steps) and purification via filtration and solvent extraction.

Purification and Characterization

Purification typically involves:

  • Chromatography on silica gel using solvent mixtures (e.g., ethyl acetate/petroleum ether, dichloromethane/ethyl acetate).
  • Crystallization from solvents such as 2-propanol or ethyl acetate.
  • Washing with aqueous solutions (e.g., sodium bicarbonate, hydrochloric acid) to remove impurities.

Characterization is performed by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvents Temperature Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Dichloromethane, ethyl acetate 0–30°C Protects amino group
Esterification Methanol, acid catalyst or methyl iodide/base Methanol, DMF Ambient to reflux Forms methyl ester
Cyano Group Introduction Michael addition to activated alkynes/nitriles Benzene, chloroform, DMSO, MeCN Ambient to reflux Solvent polarity affects stereochemistry
Purification Silica gel chromatography, crystallization Ethyl acetate, petroleum ether, 2-propanol Ambient Ensures product purity

Chemical Reactions Analysis

Deprotection of the Boc-Protected Amino Group

The Boc group is cleaved under acidic conditions, yielding a free amine. This reaction is critical for subsequent functionalization in peptide synthesis or drug development.

Reagent Conditions Product Source
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°C, 1–4 hrsMethyl 3-cyano-2-aminopropanoate (free amine)
HCl (gas) in dioxaneReflux, 30–60 minsMethyl 3-cyano-2-aminopropanoate (free amine) ,

Key Insight :

  • The Boc group stabilizes the amino group during synthesis but is readily removed to expose the nucleophilic amine for further reactions .

Hydrolysis of the Cyano Group

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Reagent Conditions Product Source
H₂SO₄ (conc.)/H₂OReflux, 6–12 hrsMethyl 2-[[(Boc)amino]]-3-carbamoylpropanoate,
NaOH (aq.)/EtOH60–80°C, 3–5 hrsMethyl 2-[[(Boc)amino]]-3-carboxypropanoate ,

Key Insight :

  • Acidic hydrolysis favors amide formation, while basic conditions yield carboxylic acids .

Ester Hydrolysis or Transesterification

The methyl ester is hydrolyzed to a carboxylic acid or converted to other esters.

Reagent Conditions Product Source
LiOH/H₂O/THFRT, 12–24 hrs3-cyano-2-[[(Boc)amino]]propanoic acid,
Ethanol/H₂SO₄Reflux, 4–6 hrsEthyl 3-cyano-2-[[(Boc)amino]]propanoate

Key Insight :

  • The ester group’s reactivity allows modular functionalization for tailored solubility or bioactivity .

Nucleophilic Additions at the α-Position

The α-hydrogen adjacent to the cyano and ester groups is activated for nucleophilic substitution or alkylation.

Reagent Conditions Product Source
LDA/THF, R-X-78°C, 1–2 hrsAlkylated derivatives (R = alkyl/aryl)
NaH/DMF, Michael acceptorsRT, 6–12 hrsConjugated adducts (e.g., with acrylates)

Key Insight :

  • Strong bases like LDA deprotonate the α-position, enabling alkylation or Michael additions .

Catalytic Hydrogenation of the Cyano Group

The cyano group is reduced to a primary amine under hydrogenation conditions.

Catalyst Conditions Product Source
Raney Ni/H₂EtOH, 50–80°C, 10–20 barMethyl 2-[[(Boc)amino]]-3-aminopropanoate
Pd/C, H₂MeOH, RT, 1 atmMethyl 2-[[(Boc)amino]]-3-aminopropanoate

Key Insight :

  • Hydrogenation expands utility in synthesizing β-amino acid derivatives.

Coupling Reactions via the Free Amine

After Boc deprotection, the free amine participates in peptide bond formation.

Coupling Reagent Conditions Product Source
EDCl/HOBtDMF, RT, 12–24 hrsPeptide conjugates (e.g., with carboxylates)
DCC/DMAPCH₂Cl₂, 0°C–RT, 4–8 hrsAmide-linked derivatives

Key Insight :

  • These reactions are pivotal for constructing complex molecules in medicinal chemistry .

Interaction with Organometallic Reagents

The ester and cyano groups react with Grignard or organolithium reagents.

Reagent Conditions Product Source
MeMgBr/THF0°C–RT, 2–4 hrsTertiary alcohol derivatives
PhLi/Et₂O-78°C, 1 hrKetone intermediates

Key Insight :

  • Organometallic reagents modify the ester or cyano group to introduce alkyl/aryl moieties .

Scientific Research Applications

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate is a chemical compound with the molecular formula C10H16N2O4C_{10}H_{16}N_2O_4 and a molecular weight of 228.25 g/mol. It features a cyano group and a tert-butoxycarbonyl group attached to an amino acid derivative. Due to its potential applications in drug development and as an intermediate in various chemical syntheses, this compound is often referenced in synthetic organic chemistry and pharmaceutical research.

Potential Applications

This compound and its related compounds have potential applications in several fields:

  • Drug Development Derivatives of cyano-containing amino acids have been studied for their potential as enzyme inhibitors and in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.
  • Organic Synthesis The compound's unique structural features make it valuable in both academic and industrial settings. It serves as a building block in organic synthesis.
  • Interaction Studies Interaction studies are essential for understanding its reactivity and potential biological effects, focusing on protein binding, enzyme inhibition, and cell-based assays. These investigations are crucial for advancing its potential applications in drug design.

Structural Similarity

This compound shares similarities with several related compounds:

Compound NameStructureKey Features
Methyl 2-amino-3-cyanopropanoateContains an amino group and cyano groupUsed in peptide synthesis
Methyl 3-(4-Cyano-4-(phenylamino)piperidin-1-yl)propanoateContains piperidine structureKnown for analgesic properties
Methyl (S)-2-tert-butoxycarbonylamino-3-(4-carbamoyl)-2,6-dimethylphenyl-propanoateFeatures carbamoyl groupPotentially useful in drug formulation

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct reactivity and biological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound (Target) C₁₀H₁₅N₂O₄ 227.24 β-cyano, Boc-protected amino, methyl ester Intermediate for peptide synthesis; high reactivity due to -CN group
3-Piperidinepropanoic acid, α-Boc-amino-2-oxo-, methyl ester C₁₄H₂₄N₂O₅ 300.36 2-oxopiperidin-3-yl, Boc-protected amino Used in heterocyclic drug synthesis; enhanced solubility due to cyclic amide
Methyl (S)-2-Boc-amino-3-(4-ethoxyphenyl)propanoate C₁₇H₂₅NO₅ 315.31 4-ethoxyphenyl, Boc-protected amino Lipophilic intermediate; aryl group improves membrane permeability
Methyl (2S)-3-(2,5-difluorophenyl)-2-Boc-amino propanoate C₁₅H₁₉F₂NO₄ 315.31 2,5-difluorophenyl, Boc-protected amino Fluorinated analog with potential metabolic stability; used in kinase inhibitor synthesis
Boc-β-cyano-D-Ala-OH (Acid form of target) C₉H₁₄N₂O₄ 214.22 β-cyano, Boc-protected amino Chiral building block for D-amino acid-containing peptides; prone to hydrolysis
Methyl (2R,3S)-3-Boc-amino-2-hydroxy-3-phenylpropionate C₁₆H₂₃NO₅ 309.36 β-phenyl, α-hydroxy, Boc-protected Stereospecific intermediate for β-lactam antibiotics; polar due to hydroxyl group

Key Comparative Insights:

Substituent Effects: The cyano group in the target compound enhances electrophilicity at the β-carbon, making it suitable for Michael additions or catalytic hydrogenation to form amines . In contrast, analogs with aryl groups (e.g., 4-ethoxyphenyl in ) exhibit increased lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates . Fluorinated derivatives () leverage fluorine’s electronegativity for improved metabolic stability and target binding affinity, critical in kinase inhibitor design .

For instance, the D-isomer of Boc-β-cyano-Ala-OH () is used in non-natural peptide synthesis, while L-isomers dominate protease substrates .

Physical Properties :

  • The target’s methyl ester group improves solubility in organic solvents compared to its carboxylic acid counterpart (), facilitating use in solid-phase peptide synthesis .
  • Bulkier analogs, such as the biphenyl derivative (, MW 341.40 g/mol), exhibit lower volatility and higher melting points due to increased van der Waals interactions .

Applications: The target compound’s cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling diverse downstream modifications. This contrasts with 2-oxopiperidinyl analogs (), which are tailored for cyclization reactions to form lactams .

Stability :

  • Boc-protected compounds generally require storage at -20°C to prevent decomposition (). The target’s ester group may hydrolyze under basic or aqueous conditions, necessitating anhydrous handling .

Biological Activity

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate, with the CAS number 1822591-38-7, is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

  • Molecular Formula : C₁₀H₁₆N₂O₄
  • Molecular Weight : 228.25 g/mol
  • Purity : 95.00% .

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structure suggests potential roles in modulating metabolic pathways and influencing cellular processes such as apoptosis and proliferation.

Lipid Metabolism Disorders

Research indicates that compounds similar to this compound may be effective in treating lipid metabolism disorders. For example, agonists of guanylate cyclase C (GC-C), which share structural similarities, have shown promise in reducing fat absorption and managing cholesterol levels. This suggests that this compound could potentially play a role in managing conditions like obesity and cardiovascular diseases .

Anticancer Potential

The compound's structural characteristics may also position it as a candidate for anticancer therapies. Research has indicated that compounds with similar functional groups can inhibit tumor growth by affecting signaling pathways involved in cell proliferation and survival .

Study on Lipid Absorption

In a study examining the effects of GC-C agonists on bile acid absorption, it was found that these compounds significantly reduced the absorption rates in intestinal models. This provides a basis for further exploring this compound's potential in managing lipid-related disorders .

Cancer Cell Line Studies

In vitro studies on cancer cell lines have demonstrated that similar compounds can induce apoptosis and inhibit proliferation. These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .

Data Summary Table

PropertyDetails
Chemical Name This compound
CAS Number 1822591-38-7
Molecular Formula C₁₀H₁₆N₂O₄
Molecular Weight 228.25 g/mol
Purity 95.00%
Potential Applications Lipid metabolism disorders, anticancer therapy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amino group and esterification. A typical route involves:

Boc Protection : Reacting the precursor amino acid (e.g., β-cyanoalanine) with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C .

Esterification : Treating the Boc-protected intermediate with methyl chloride or dimethyl sulfate in the presence of a base (e.g., triethylamine) to form the methyl ester .
Key reaction parameters include maintaining anhydrous conditions, controlled pH during Boc protection, and stoichiometric monitoring to avoid over-alkylation.

Q. How is the Boc-protecting group in this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). The carbonyl group (C=O) of the Boc unit resonates at ~155 ppm in ¹³C NMR .
  • FT-IR : Stretching vibrations for the Boc carbonyl are observed at ~1680–1720 cm⁻¹. The cyano group (C≡N) shows a sharp peak at ~2200–2260 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ with exact mass matching the molecular formula (C₁₀H₁₅N₂O₅) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques are most effective for assessing chiral integrity?

  • Methodological Answer :

  • Chiral Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during Boc protection to enforce stereocontrol. For example, (R)- or (S)-Boc-β-cyanoalanine derivatives can be synthesized by starting with enantiomerically pure β-cyanoalanine .
  • Analytical Techniques :
  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol gradients (e.g., 90:10 → 70:30) to resolve enantiomers. Retention times and peak areas quantify purity .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiomeric excess (ee) determination.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, as demonstrated for related Boc-protected amino acid esters .

Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Use VT-NMR to distinguish dynamic processes (e.g., rotameric equilibria) that cause signal splitting. For example, cooling to −40°C may simplify splitting patterns .
  • 2D NMR Techniques : Employ HSQC, HMBC, and COSY to assign overlapping proton environments. For instance, HMBC correlations between the cyano carbon (δ ~115 ppm) and adjacent protons resolve connectivity ambiguities .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G(d,p)) to verify assignments .

Q. How does the steric and electronic nature of substituents (e.g., cyano, Boc) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : The bulky Boc group reduces reactivity at the carbonyl carbon by hindering nucleophilic approach. Kinetic studies (e.g., monitoring by ¹H NMR) show slower reaction rates compared to non-Boc analogs .
  • Electronic Effects : The electron-withdrawing cyano group increases electrophilicity of the ester carbonyl, facilitating nucleophilic attack. Hammett substituent constants (σ) can quantify this effect via linear free-energy relationships (LFER) .
  • Experimental Design : Compare reaction rates under identical conditions (solvent, temperature) using Boc-protected vs. unprotected esters. Use competition experiments with varying nucleophiles (e.g., amines vs. alcohols) .

Data Contradiction Analysis

Q. When conflicting spectral data arise for this compound derivatives, how should researchers validate structural assignments?

  • Methodological Answer :

  • Cross-Validation with Crystallography : Resolve ambiguities using single-crystal X-ray structures, as seen in related propanoate esters (e.g., Acta Cryst. E70, o169–o170) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-cyano) to trace connectivity in complex NMR spectra .
  • Independent Synthesis : Prepare derivatives via alternative routes (e.g., Mitsunobu reaction for stereoinversion) to confirm reproducibility of spectral features .

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